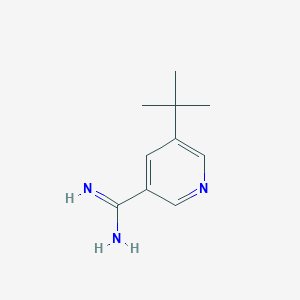![molecular formula C12H15NO2 B13667511 2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13667511.png)
2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique properties and applications in various fields, including materials science and pharmaceuticals. This compound is characterized by its benzene ring fused with an oxazine ring, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is favored for its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation can reduce the oxazine ring.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated benzoxazines.
科学研究应用
2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
作用机制
The mechanism of action of 2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The oxazine ring can participate in hydrogen bonding and π-π interactions, influencing its binding to proteins and other biomolecules. These interactions can modulate biological pathways, leading to various effects such as antimicrobial activity.
相似化合物的比较
Similar Compounds
- 2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester
- 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester
Uniqueness
2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to other benzoxazines, it may exhibit different reactivity and stability, making it suitable for specific applications in materials science and pharmaceuticals .
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
2,6-diethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C12H15NO2/c1-3-8-5-6-11-9(7-8)13-12(14)10(4-2)15-11/h5-7,10H,3-4H2,1-2H3,(H,13,14) |
InChI 键 |
MGIXRWZPOITBPC-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=O)NC2=C(O1)C=CC(=C2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667435.png)

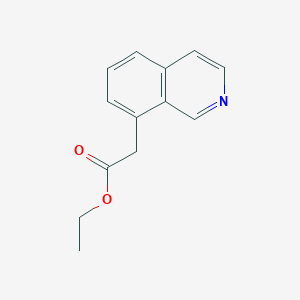
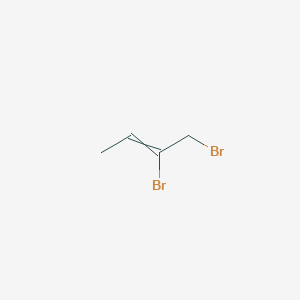
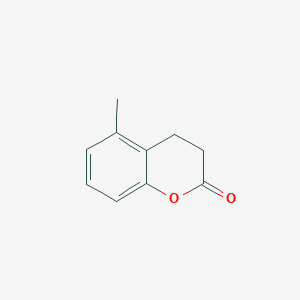
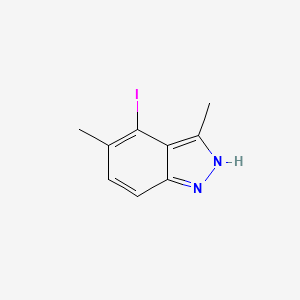
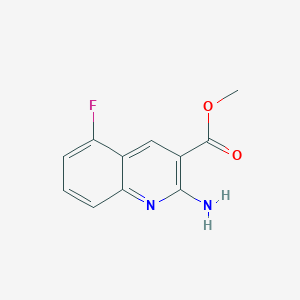
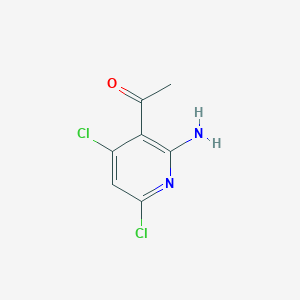
![3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13667476.png)
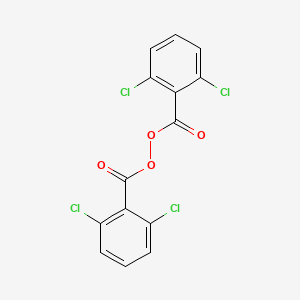
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667489.png)
